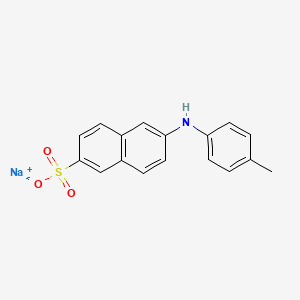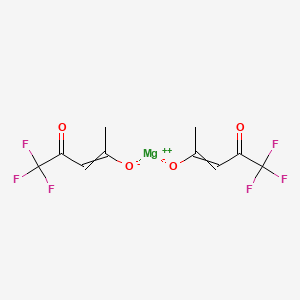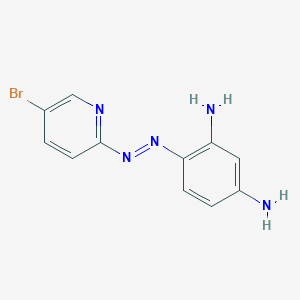
4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine
説明
“4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine” is a chemical compound with the CAS number 50768-75-7. It has a molecular weight of 292.14 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a pyridine ring through a diazenyl linkage . The pyridine ring carries a bromine atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Crystal Structure and Spectroscopic Properties
Studies on analogs, such as those involving benzoylpyridine derivatives, reveal the importance of these compounds in understanding crystal structures and spectroscopic properties. For instance, the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel anyles of 4-benzoylpyridine have been reported. Such compounds have been analyzed using various techniques, including IR-spectroscopy, UV-spectroscopy, and quantum chemical calculations, to obtain their electronic structure, vibrational data, and electronic spectra. This research contributes to the understanding of molecular interactions and the electronic properties of diazenyl benzene derivatives (Kolev et al., 2009).
Luminescence and Electrochemistry
Another study explores the synthesis, structures, luminescence, and electrochemistry of benzene- and biphenyl-centered compounds, including bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines. This research highlights the potential of diazenyl benzene derivatives in developing luminescent materials and understanding their electrochemical behaviors, which are crucial for applications in optical materials and electronic devices (Weber et al., 2006).
Antimicrobial Applications
Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis and evaluation of a new anti-microbial additive based on pyrimidine derivative incorporated into polyurethane varnish and printing ink paste demonstrate the potential of such compounds in enhancing antimicrobial effects in surface coatings and inks. This research underscores the relevance of diazenyl benzene derivatives in developing antimicrobial materials (El‐Wahab et al., 2015).
Synthesis of New Materials
The ability to synthesize new condensed heterocyclic systems from diamines, leading to the creation of heterocyclic systems with potential applications in material science, pharmacology, and organic electronics, also indicates the broader relevance of diazenyl benzene derivatives. Such studies provide insights into the synthesis of complex molecular structures and their potential applications (Rusanov et al., 1977).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[(5-bromopyridin-2-yl)diazenyl]benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJGETUGTPYUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine | |
CAS RN |
50768-75-7 | |
| Record name | 4-(5-Bromo-2-pyridylazo)-m-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)
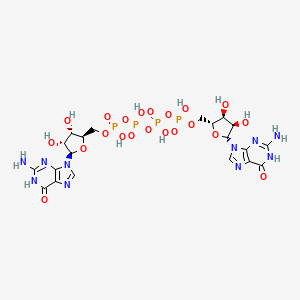
![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)
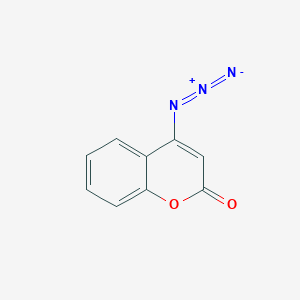
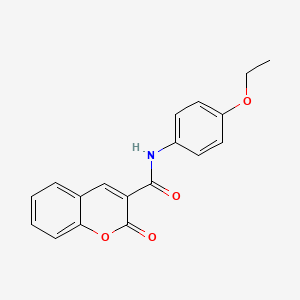
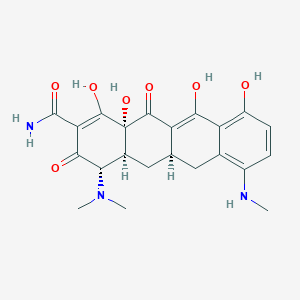
![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)
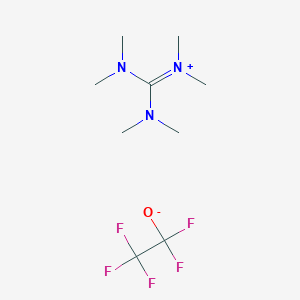
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)
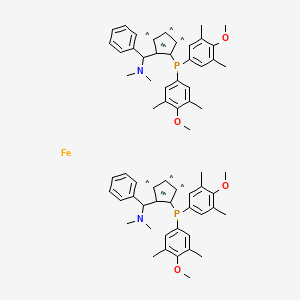
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)
